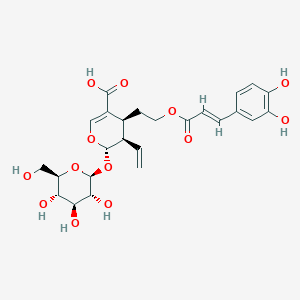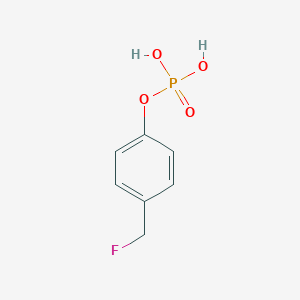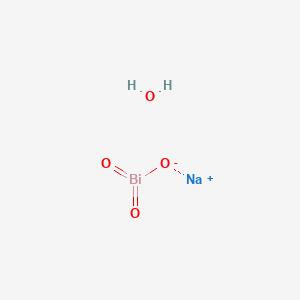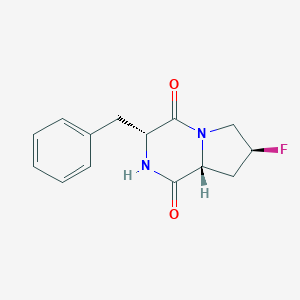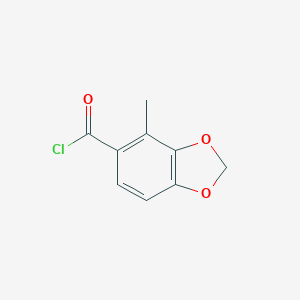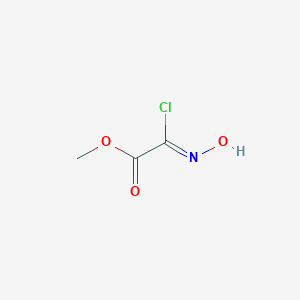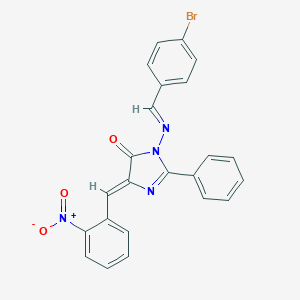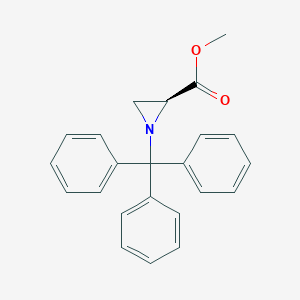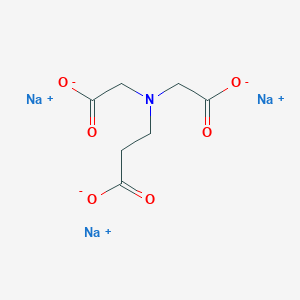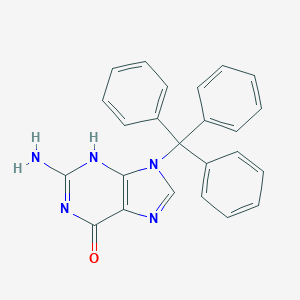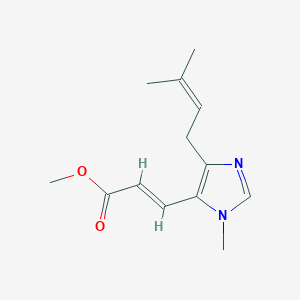
Visoltricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Visoltricin is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a natural product that is isolated from the fermentation broth of Streptomyces sp. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Visoltricin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of the immune response.
Biochemische Und Physiologische Effekte
Visoltricin has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to inhibit the replication of viruses, such as hepatitis B virus and human immunodeficiency virus. In addition, Visoltricin has been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Visoltricin in lab experiments is that it is a natural product, which makes it less toxic than synthetic compounds. It is also readily available and relatively easy to synthesize. However, one of the limitations of using Visoltricin in lab experiments is that it is a complex compound, which makes it difficult to study its mechanism of action.
Zukünftige Richtungen
There are several future directions that can be explored in the research of Visoltricin. One potential direction is to study its potential in the treatment of viral infections, such as hepatitis B virus and human immunodeficiency virus. Another potential direction is to study its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies can be conducted to elucidate the mechanism of action of Visoltricin and to identify potential targets for drug development.
Conclusion:
In conclusion, Visoltricin is a natural product that has gained significant attention in the scientific community due to its potential in various fields of research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to be learned about its mechanism of action, Visoltricin holds great promise as a potential therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Visoltricin has been extensively studied for its potential in various fields of research. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. In addition, Visoltricin has been found to exhibit anti-viral properties, making it a potential candidate for the development of anti-viral drugs.
Eigenschaften
CAS-Nummer |
139874-44-5 |
|---|---|
Produktname |
Visoltricin |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
methyl (E)-3-[3-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-6-11-12(15(3)9-14-11)7-8-13(16)17-4/h5,7-9H,6H2,1-4H3/b8-7+ |
InChI-Schlüssel |
LFPQYOYKAPGCGM-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=CCC1=C(N(C=N1)C)/C=C/C(=O)OC)C |
SMILES |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
Kanonische SMILES |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
Synonyme |
3-(1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl)-2-propenoic acid methyl ester visoltricin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



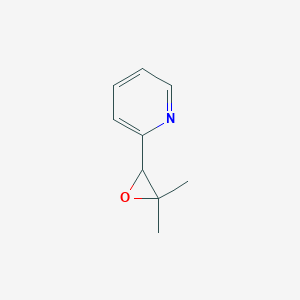
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
